molecular formula C10H16O B14227683 3-Methoxy-7-methyloct-6-EN-1-yne CAS No. 824391-09-5

3-Methoxy-7-methyloct-6-EN-1-yne

Cat. No.: B14227683
CAS No.: 824391-09-5
M. Wt: 152.23 g/mol
InChI Key: IJONKNWAXMRKKO-UHFFFAOYSA-N
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Description

3-Methoxy-7-methyloct-6-EN-1-yne is an organic compound with the molecular formula C10H16O It is characterized by the presence of both an alkyne and an alkene functional group, along with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7-methyloct-6-EN-1-yne typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-1-butyne and 2-methyl-1-butene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is tetrahydrofuran (THF).

    Catalysts: Palladium catalysts, such as palladium on carbon (Pd/C), are often employed to facilitate the coupling reactions.

    Temperature and Time: The reaction is typically conducted at room temperature and may require several hours to complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as distillation and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7-methyloct-6-EN-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the alkyne and alkene groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: H2 gas with Pd/C catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various ethers.

Scientific Research Applications

3-Methoxy-7-methyloct-6-EN-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-7-methyloct-6-EN-1-yne involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-7-methyloct-6-EN-1-ol: Similar structure but with a hydroxyl group instead of an alkyne.

    3-Methoxy-7-methyloct-6-EN-1-amine: Similar structure but with an amine group instead of an alkyne.

    3-Methoxy-7-methyloct-6-EN-1-thiol: Similar structure but with a thiol group instead of an alkyne.

Uniqueness

3-Methoxy-7-methyloct-6-EN-1-yne is unique due to the presence of both an alkyne and an alkene functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

824391-09-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-methoxy-7-methyloct-6-en-1-yne

InChI

InChI=1S/C10H16O/c1-5-10(11-4)8-6-7-9(2)3/h1,7,10H,6,8H2,2-4H3

InChI Key

IJONKNWAXMRKKO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C#C)OC)C

Origin of Product

United States

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